molecular formula C16H19NO2 B2416286 N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide CAS No. 1428352-00-4

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide

Cat. No.: B2416286
CAS No.: 1428352-00-4
M. Wt: 257.333
InChI Key: ITHRZNGIUBHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule incorporates a furan ring, a privileged scaffold in drug discovery known for its ability to modulate the physicochemical properties of a compound and engage in hydrogen bonding with biological targets . Furan-containing compounds are prevalent in a wide array of therapeutic agents, including antimicrobials, anti-inflammatories, and antihypertensives, underscoring the research value of this heterocycle . The structural motif of a 2-phenylbutanamide is found in compounds investigated for various biological activities, suggesting this moiety may contribute to interactions with protein targets . The specific fusion of the 2-phenylbutanamide group with a furan-3-ylethyl linker in this molecule creates a unique architecture suitable for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for screening against biological targets to identify potential therapeutic applications. This product is intended For Research Use Only and is not for human or veterinary, household, or personal use of any kind.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(14-6-4-3-5-7-14)16(18)17-10-8-13-9-11-19-12-13/h3-7,9,11-12,15H,2,8,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHRZNGIUBHUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide comprises a 2-phenylbutanoyl group connected via an amide bond to a 2-(furan-3-yl)ethylamine subunit. The furan ring’s electron-rich nature and the steric hindrance imposed by the phenylbutanamide group pose challenges in achieving high regioselectivity and yield. Early synthetic efforts focused on stepwise functionalization , but recent advances leverage one-pot multicomponent reactions to streamline production.

Primary Synthetic Routes

Amide Coupling via Carboxylic Acid Activation

The most direct method involves coupling 2-phenylbutanoic acid with 2-(furan-3-yl)ethylamine using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). A representative protocol from employs the following steps:

  • Activation : 2-Phenylbutanoic acid (1.0 equiv.) is treated with EDCl (1.2 equiv.) and N-hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous dichloromethane (DCM) at 0°C for 1 hour.
  • Amidation : 2-(Furan-3-yl)ethylamine (1.1 equiv.) is added dropwise, and the reaction proceeds at room temperature for 12 hours.
  • Work-up : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5 → 1:2).

Yield : 78–85%.

Mechanistic Insights

The EDCl/HOBt system generates an active O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond. Steric hindrance from the 2-phenyl group necessitates prolonged reaction times compared to linear analogs.

[3+2] Annulation of β-Oxoamides and Sulfonium Salts

A novel approach reported in utilizes a formal [3+2] annulation between α-substituted β-oxoamides and prop-2-ynyl sulfonium salts to construct the furan ring in situ. For example:

  • Substrate : 3-Oxo-N-phenylbutanamide (1a) reacts with 3-methylprop-2-ynyl sulfonium salt (2a) in DMF with Cs₂CO₃ (1.5 equiv.) at room temperature.
  • Product : A γ-lactam intermediate forms initially, which undergoes base-mediated cyclization to yield the furan-ethylamine precursor. Subsequent amidation with 2-phenylbutanoyl chloride completes the synthesis.

Key Data :

Condition Yield (%) Purity (%)
Cs₂CO₃, DMF, 25°C 93 98
K₂CO₃, DMSO, 25°C 68 91

This method’s advantage lies in its atom economy and ability to install the furan and amide groups concurrently.

Reductive Amination of Keto Intermediates

An alternative route involves reductive amination of 2-phenylbutanamide with furfural derivatives. The process entails:

  • Condensation : 2-Phenylbutanamide reacts with 3-furaldehyde in methanol under acidic conditions (pH 4–5) to form an imine.
  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product.

Yield : 72–76%.

Optimization Strategies

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in annulation reactions but may promote side reactions at elevated temperatures.
  • Weak bases (K₂CO₃) are sufficient for amide coupling, whereas strong bases (Cs₂CO₃) are required for annulation.

Temperature and Reaction Time

  • Amide coupling : Prolonged stirring (12–24 hours) at 25°C maximizes yields.
  • Annulation : Reactions complete within 2–4 hours at room temperature due to the high reactivity of sulfonium salts.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/petroleum ether gradients (1:20 → 1:5) effectively separates the product from unreacted starting materials.
  • Recrystallization from ethanol/water (7:3) improves purity to >99% for pharmaceutical-grade material.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph), 6.45 (s, 1H, furan-H), 3.62 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂CO), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.92 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1510 cm⁻¹ (furan C–O–C).

Industrial-Scale Considerations

Patent CN102276487B highlights the importance of cost-effective catalysts and reduced reaction steps for large-scale production. The use of protonic acids (e.g., p-toluenesulfonic acid) as catalysts in esterification steps lowers raw material costs by 30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or amines, and substituted furan compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylbutanamide moiety contribute to its binding affinity and activity. The compound may act on various receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-yl-2-furamide

Uniqueness

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide is unique due to its specific combination of a furan ring, an ethyl chain, and a phenylbutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a furan ring, which is known for its diverse biological activities. The compound's molecular formula can be represented as C15H17NC_{15}H_{17}N with a molecular weight of approximately 229.31 g/mol. Its structural features are significant for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing furan rings often exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar furan-containing compounds inhibited bacterial growth effectively, suggesting that this compound may possess comparable properties.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism is likely related to the compound's ability to interact with cellular receptors and enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : It may act as a modulator of specific receptors involved in inflammatory responses or cancer signaling pathways.

These interactions can lead to altered cellular functions, promoting either cell death in the case of cancer cells or inhibiting pathogen growth.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the efficacy of several furan derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
  • Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating strong potential as an anticancer agent.

Comparative Analysis

Activity Similar Compounds This compound
AntimicrobialFuran derivativesEffective against Gram-positive/negative bacteria
AnticancerOther furan-containing amidesInduces apoptosis in cancer cells
MechanismEnzyme inhibitorsModulates receptor activity

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide, and what reaction conditions ensure high yield?

  • Methodology : A multi-step synthesis is typical. Start with functionalization of the furan ring (e.g., alkylation at the 3-position using Grignard reagents or palladium-catalyzed coupling). The phenylbutanamide moiety can be introduced via a coupling reaction between 2-phenylbutanoic acid and the furan-ethylamine intermediate, using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Parameters : Control reaction temperature (0–25°C) to avoid furan ring decomposition. Monitor progress via TLC or LC-MS.

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Stereochemistry : X-ray crystallography (if crystalline) via SHELXL refinement or chiral chromatography with a cellulose-based stationary phase.
  • Structural Confirmation : 1^1H/13^13C NMR to verify furan ring protons (δ 6.2–7.4 ppm) and amide carbonyl (δ ~170 ppm) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Approach :

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} calculations using nonlinear regression .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

  • Strategies :

  • Bioactivity : Introduce electron-withdrawing groups (e.g., -NO2_2) to the phenyl ring to modulate electron density and enhance target binding .
  • Solubility : Replace the furan ring with a pyran or thiophene moiety, or add polar substituents (e.g., -OH) to the ethyl linker .
    • Validation : Compare logP values (calculated via PubChem’s XLogP3) and solubility in PBS/DMSO .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

  • Tools :

  • ADME Prediction : SwissADME or PreADMET for bioavailability, CYP450 interactions, and blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases) using crystal structures from the PDB .

Q. How do data contradictions arise in crystallographic vs. spectroscopic analyses?

  • Resolution :

  • Crystallography : SHELXL refinement may reveal conformational flexibility in the ethyl linker that NMR cannot resolve .
  • Dynamic Effects : Variable-temperature NMR to assess rotational barriers in the amide bond .

Methodological Notes

  • Crystallography : Use SHELX programs for structure refinement, but cross-validate with spectroscopic data to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.